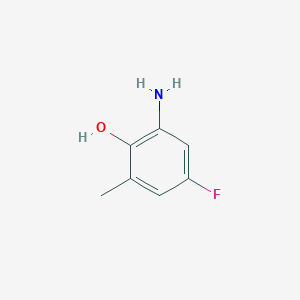

2-Amino-4-fluoro-6-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluoro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBLYMCBIHZTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576709 | |

| Record name | 2-Amino-4-fluoro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133788-81-5 | |

| Record name | 2-Amino-4-fluoro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-fluoro-6-methylphenol

Introduction: 2-Amino-4-fluoro-6-methylphenol is a substituted aromatic compound of significant interest to the fields of medicinal chemistry and materials science. As a trifunctional molecule, featuring amino, hydroxyl, and fluoro groups on a methyl-substituted phenol ring, it serves as a versatile synthetic intermediate or building block. The strategic incorporation of a fluorine atom is a well-established strategy in drug design, often employed to modulate key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and potential applications, grounded in established chemical principles and data from leading suppliers.

Section 1: Core Compound Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is identified by a unique CAS (Chemical Abstracts Service) number, ensuring unambiguous identification in research and commerce.[2][3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and, where available, experimental properties. These values are critical for planning reactions, purification, and analytical method development.

| Property | Value | Source |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | [2] |

| Flash Point | 105.2 ± 27.3 °C | [2] |

| Exact Mass | 141.058990 | [2] |

| LogP | 1.59 | [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |

| Index of Refraction | 1.587 | [2] |

| Polar Surface Area (PSA) | 46.25 Ų | [2] |

Section 2: Analytical Characterization Workflow

Ensuring the identity and purity of a chemical intermediate is paramount for reproducible downstream applications. A multi-technique approach is standard practice in both academic and industrial settings. Chemical suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for their products.[4][5]

The causality for this multi-pronged strategy is clear:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation by probing the chemical environment of each nucleus. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR elucidates the carbon skeleton, and ¹⁹F NMR provides specific information about the fluorine-containing moiety.

-

High-Performance Liquid Chromatography (HPLC): Serves as the primary tool for assessing purity. By separating the compound from potential impurities, it allows for quantification of the main component, typically reported as a percentage of the total peak area.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the mass-resolving capability of MS. It simultaneously confirms the molecular weight of the parent compound and provides purity information, making it a highly efficient analytical tool.

Caption: A typical quality control workflow for a chemical intermediate.

Section 3: Synthetic Strategy and Chemical Reactivity

Proposed Synthetic Pathway:

The synthesis would logically begin with a commercially available fluorinated cresol, followed by nitration and subsequent reduction.

-

Nitration of 4-Fluoro-2-methylphenol: The starting material, 4-fluoro-2-methylphenol, is subjected to nitration. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing, must be carefully considered. The hydroxyl group is a more powerful activating group, and its ortho-position is sterically unhindered, making the introduction of a nitro (-NO₂) group at the 6-position feasible.

-

Reduction of 4-Fluoro-6-methyl-2-nitrophenol: The resulting nitrophenol intermediate is then reduced to the corresponding amine. This transformation is reliably achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl).[7][8]

Caption: Plausible two-step synthesis of the target compound.

Reactivity Profile:

The chemical behavior of this compound is dictated by its three functional groups:

-

Amino Group (-NH₂): Acts as a nucleophile and a base. It can readily participate in reactions such as acylation, alkylation, diazotization, and the formation of Schiff bases.[9]

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution.

-

Fluorinated Aromatic Ring: The fluorine atom deactivates the ring towards further electrophilic substitution but can participate in nucleophilic aromatic substitution under harsh conditions. Its primary role, especially in a drug development context, is steric and electronic modulation of the molecule.

Section 4: Applications in Drug Discovery and Development

Substituted phenols, particularly fluorinated ones, are prevalent scaffolds in modern medicinal chemistry.[10] The title compound is a valuable building block for creating more complex molecules with potential therapeutic activity.

-

Scaffold for Kinase Inhibitors: Analogous structures like 2-substituted phenol quinazolines have been identified as potent inhibitors of receptor tyrosine kinases (e.g., RET kinase).[10] The 2-amino group on the title compound provides a key handle for building out such heterocyclic structures, while the fluorine and methyl groups can be used to fine-tune selectivity and pharmacokinetic profiles.

-

Modulation of Physicochemical Properties: The introduction of fluorine is a cornerstone of modern drug design.[1] It can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity through favorable electrostatic interactions, and alter pKa and lipophilicity, thereby improving a drug candidate's overall profile.

-

Intermediate for Complex Syntheses: The multiple reactive sites allow for sequential, regioselective modifications, making it an ideal starting point for constructing libraries of compounds for high-throughput screening or for the total synthesis of complex natural products and their analogs.

Section 5: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound was not detailed in the search results, data from structurally similar compounds (e.g., 2-Amino-4-fluorophenol, 2-Amino-4-methylphenol) provides a strong basis for recommended handling procedures.[11][12][13] The compound should be handled by trained personnel in a well-ventilated area or chemical fume hood.

General Safety Precautions:

| Hazard Category | Precautionary Statement | Common GHS Codes (Inferred) |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[11][13][14] Avoid breathing dust and ensure adequate ventilation.[14][15] | H302, H312, H332 |

| Skin Irritation | Causes skin irritation.[11][12] Wear appropriate protective gloves and clothing.[14][16] | H315 |

| Eye Irritation | Causes serious eye irritation.[11][12] Wear safety glasses or goggles.[16] | H319 |

| Respiratory Irritation | May cause respiratory irritation.[11][13] Use only outdoors or in a well-ventilated area.[14][15] | H335 |

Handling and Storage:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[12]

-

Personal Protective Equipment (PPE): Standard PPE includes safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust mask or respirator may be required if handling fine powders.

Section 6: Exemplary Experimental Protocol: Schiff Base Formation

To illustrate the synthetic utility of the primary amine functionality, the following is a representative protocol for the formation of a Schiff base (imine), a common reaction for aminophenols.[9] This protocol is exemplary and should be adapted and optimized based on the specific aldehyde or ketone used.

Objective: To synthesize N-(2-hydroxy-5-fluoro-3-methylbenzylidene)aniline by reacting this compound with benzaldehyde.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Ethanol (or Methanol), anhydrous

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.41 g, 10 mmol).

-

Dissolution: Add anhydrous ethanol (e.g., 30 mL) to dissolve the starting material. Gentle warming may be required. Rationale: Ethanol is a common solvent for both reactants and facilitates product precipitation upon cooling.

-

Reagent Addition: Once dissolved, add benzaldehyde (e.g., 1.11 g, 10.5 mmol) to the solution via syringe.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Rationale: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the nucleophilic attack by the amine.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the product.

-

Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted benzaldehyde.

-

Drying: Dry the resulting solid product under vacuum to yield the desired Schiff base.

-

Characterization: Confirm the identity and purity of the product using NMR, IR spectroscopy, and melting point analysis.

References

-

This compound | CAS#:133788-81-5 | Chemsrc . Chemsrc. [Link]

-

2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 . PubChem, NIH. [Link]

-

2-Amino-4-methylphenol | C7H9NO | CID 7264 . PubChem, NIH. [Link]

-

2-Amino-4-methylphenol | CAS#:95-84-1 | Chemsrc . Chemsrc. [Link]

-

Applications of fluorine-containing amino acids for drug design . PubMed, NIH. [Link]

-

2-amino-4-nitrophenol - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Synthesis of 3-amino-4-methylphenol . PrepChem.com. [Link]

-

Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts . RSC Publishing. [Link]

- CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:133788-81-5 | Chemsrc [chemsrc.com]

- 3. parchem.com [parchem.com]

- 4. 133788-81-5|this compound|BLD Pharm [bldpharm.com]

- 5. 1588440-98-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 9. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04214A [pubs.rsc.org]

- 10. ossila.com [ossila.com]

- 11. 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-fluoro-6-methylphenol

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Amino-4-fluoro-6-methylphenol, a substituted aminophenol with potential applications in pharmaceutical and materials science research. This document details a two-step synthesis commencing with the regioselective nitration of 4-fluoro-2-methylphenol, followed by the catalytic hydrogenation of the intermediate nitro-phenol. Each procedural step is explained with causal insights into experimental choices, ensuring scientific integrity and reproducibility. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization of the final product, complete with expected spectroscopic data and interpretations. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Substituted aminophenols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The strategic incorporation of fluorine atoms and methyl groups into the aminophenol scaffold can significantly modulate the physicochemical and biological properties of the parent molecule, such as metabolic stability, binding affinity, and lipophilicity. This compound is a trifunctional aromatic compound whose unique substitution pattern makes it a valuable intermediate for further chemical elaboration. This guide presents a detailed, field-proven methodology for the synthesis and characterization of this target compound, emphasizing experimental rationale and robust analytical validation.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, starting from the commercially available 4-fluoro-2-methylphenol. The first step involves the regioselective nitration at the C6 position, which is activated by the hydroxyl and methyl groups. The resulting 4-fluoro-2-methyl-6-nitrophenol is then subjected to catalytic hydrogenation to selectively reduce the nitro group to the corresponding amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methyl-6-nitrophenol

Rationale: The nitration of 4-fluoro-2-methylphenol is achieved using a standard nitrating mixture of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature is maintained at a low level to minimize the formation of dinitrated and other side products. The ortho-position to the hydroxyl group and para to the methyl group (C6) is the most sterically accessible and electronically activated position for electrophilic aromatic substitution.

Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluoro-2-methylphenol (10.0 g, 79.3 mmol) and dichloromethane (80 mL).

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (15 mL) dropwise, ensuring the temperature does not exceed 10 °C.

-

In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid (6.0 mL, approx. 95 mmol) to concentrated sulfuric acid (10 mL) with cooling.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 45-60 minutes, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

-

Upon completion, slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

Rationale: The reduction of the nitro group in 4-fluoro-2-methyl-6-nitrophenol to an amino group is efficiently carried out by catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation due to its high activity and selectivity. The reaction is performed under a hydrogen atmosphere, where the nitro group is selectively reduced in the presence of the other functional groups. Methanol is used as the solvent due to the good solubility of the starting material and the final product.

Protocol:

-

To a 500 mL hydrogenation flask, add the crude 4-fluoro-2-methyl-6-nitrophenol (from Step 1), methanol (150 mL), and 10% Palladium on carbon (Pd/C) (0.5 g, ~5 wt%).

-

Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically to 50 psi or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake and by TLC analysis.

-

Upon completion (typically 4-6 hours), carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (3 x 20 mL).[1]

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification

Rationale: The crude product is purified by recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain in solution. A mixture of ethanol and water is often effective for aminophenols, as the polarity can be fine-tuned.

Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.[2]

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Slowly add hot water to the filtrate until turbidity persists.

-

Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.[2][3]

Caption: Analytical workflow for the characterization of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol [4] |

| Appearance | Off-white to light brown solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amine protons, and the hydroxyl proton.

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.5-7.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.

-

Methyl Protons: A singlet at approximately δ 2.1-2.3 ppm integrating to three protons.

-

Amine Protons: A broad singlet around δ 4.5-5.5 ppm, integrating to two protons. The chemical shift can vary with concentration and temperature.

-

Hydroxyl Proton: A broad singlet around δ 8.5-9.5 ppm, integrating to one proton. This signal is also concentration and temperature-dependent.

-

-

¹³C NMR (125 MHz, DMSO-d₆): The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are expected in the range of δ 110-150 ppm. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

-

Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.

-

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule.

Table 2: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H and N-H stretching vibrations[5][6] |

| 3050-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (methyl group) |

| ~1600, ~1500 | Aromatic C=C stretching |

| ~1250 | C-O stretching (phenolic) and C-F stretching |

| ~1300 | C-N stretching |

4.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern will be characteristic of a fluorinated aminophenol.[7]

-

Expected Fragmentation:

Conclusion

This technical guide has detailed a reliable and reproducible two-step synthesis of this compound from 4-fluoro-2-methylphenol. The described protocols for synthesis, purification, and characterization are based on established chemical principles and analogous procedures from the scientific literature. The provided insights into the rationale behind each experimental step are intended to empower researchers to successfully synthesize and validate this valuable chemical intermediate for their research and development endeavors.

References

- Google Patents. (n.d.).

-

Sun, X., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. [Link]

-

Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. G.U. Journal of Science. [Link]

-

Hajipour, A. R., & Ruoho, A. E. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. [Link]

- Google Patents. (n.d.).

-

Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

NOP. (2006, March). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]

-

ResearchGate. (2025, August 6). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. [Link]

- Google Patents. (n.d.). Purification of N-acetyl aminophenols. (EP0320484A2).

-

Chemsrc. (2025, December 2). This compound. [Link]

-

Sun, W., Lin, H., Zhou, W., & Li, Z. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. [Link]

-

Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the synthesized PmAP10. [Link]

-

ResearchGate. (n.d.). FTIR spectra of: (a) a poly(o-aminophenol)/nickel sulfonated phtalocyanine.... [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). [Link]

-

ATB. (n.d.). 2-Amino-4-fluorophenol | C6H6FNO | MD Topology | NMR | X-Ray. [Link]

-

PubChem. (n.d.). 2-Amino-4-fluorophenol. [Link]

-

ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

-

ACS Publications. (2025, June 18). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). 2-Amino-4-methylphenol. [Link]

-

PubChem. (n.d.). 2-Amino-4-chlorophenol. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

PubMed. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. [Link]

- Google Patents. (n.d.). Method for preparing 2-fluoro-4-nitrophenol. (CN1850778A).

-

MDPI. (2016, November 8). A 13C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction. [Link]

-

Oakwood Chemical. (n.d.). 2-Fluoro-4-methyl-5-nitrophenol, min 98%, 1 gram. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-Amino-4-fluoro-6-methylphenol: Elucidating Structure Through NMR, IR, and MS

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Amino-4-fluoro-6-methylphenol (CAS No: 133788-81-5), a substituted phenolic compound of interest in synthetic chemistry and drug development. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive guide for researchers. We will delve into the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind signal assignments and fragmentation patterns. This guide is designed to serve as a practical reference for the identification, structural verification, and quality assessment of this compound in a laboratory setting.

Introduction and Physicochemical Properties

This compound is a multifaceted aromatic compound featuring hydroxyl, amino, methyl, and fluoro substituents. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Accurate and unambiguous structural confirmation is paramount for its application, and a multi-technique spectroscopic approach is the gold standard for achieving this.

By combining NMR, IR, and MS, we can map the complete architecture of the molecule: NMR provides a detailed carbon-hydrogen framework and connectivity, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers structural clues through fragmentation analysis.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Exact Mass | 141.058990 Da |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg |

| Flash Point | 105.2 ± 27.3 °C |

Molecular Structure and Atom Numbering

For clarity in the subsequent NMR analysis, the atoms of this compound are numbered as shown in the diagram below. This convention will be used to assign specific spectroscopic signals to their corresponding nuclei.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, combined with the electron-withdrawing effect of the fluorine (-F) atom, create a distinct pattern of signals for the aromatic protons.

Predicted ¹H NMR Data:

-

Aromatic Protons (H3 & H5): The two protons on the aromatic ring are in different chemical environments. H3 is ortho to the fluorine and para to the amino group, while H5 is ortho to the methyl group and para to the hydroxyl group. They will appear as doublets due to coupling with the fluorine atom and with each other. The fluorine atom will induce a significant coupling (J-HF), splitting the H3 and H5 signals.

-

Hydroxyl Proton (-OH): This proton will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Amino Protons (-NH₂): Similar to the hydroxyl proton, the two amino protons will typically appear as a broad singlet.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -OH | 9.0 - 10.0 | Broad Singlet | 1H | Phenolic proton, exchangeable, broad due to H-bonding. |

| H3 | 6.5 - 6.8 | Doublet of Doublets (dd) | 1H | Influenced by ortho-F and meta-NH₂/OH. Coupled to H5 and F. |

| H5 | 6.7 - 7.0 | Doublet of Doublets (dd) | 1H | Influenced by ortho-CH₃ and meta-F. Coupled to H3 and F. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | Amine protons, exchangeable, broad. |

| -CH₃ (C7) | 2.1 - 2.3 | Singlet | 3H | Aliphatic methyl group attached to the aromatic ring. |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the substitution pattern, all seven carbon atoms in this compound are expected to be chemically distinct, resulting in seven unique signals.

Predicted ¹³C NMR Data:

-

Aromatic Carbons (C1-C6): The chemical shifts of the ring carbons are significantly influenced by the attached substituents.

-

C1 & C2: These carbons, bonded to the electronegative oxygen and nitrogen atoms respectively, will be shifted downfield.

-

C4: The carbon directly bonded to fluorine will show a large C-F coupling constant (¹JCF) and will be significantly shifted downfield.

-

C3 & C5: These carbons will also exhibit smaller C-F couplings (²JCF and ³JCF).

-

C6: The carbon bearing the methyl group will have a shift typical for a substituted aromatic carbon.

-

-

Methyl Carbon (C7): This aliphatic carbon will appear at the most upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆) [2][3][4][5]

| Carbon Assignment | Predicted δ (ppm) | Expected C-F Coupling | Rationale |

|---|---|---|---|

| C7 (-CH₃) | 15 - 20 | None | Typical range for a methyl group on an aromatic ring. |

| C3 | 110 - 118 | Small (²JCF) | Shielded by ortho-amino and para-hydroxyl groups. |

| C5 | 120 - 128 | Small (³JCF) | Influenced by ortho-methyl and meta-fluoro groups. |

| C6 | 125 - 135 | Small | Carbon bearing the methyl group. |

| C2 | 135 - 145 | Small | Carbon bearing the amino group. |

| C1 | 145 - 155 | Small | Phenolic carbon, deshielded by the oxygen atom. |

| C4 | 150 - 160 | Large (¹JCF ≈ 240 Hz) | Carbon directly attached to fluorine, highly deshielded. |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. The spectrum of this compound is expected to show characteristic bands for its hydroxyl, amino, and aromatic functionalities.[6][7][8]

Spectral Interpretation: The IR spectrum of a substituted phenol combines features of alcohols and aromatic compounds.[6]

-

O-H and N-H Stretching: A prominent, broad absorption band is expected in the 3200-3500 cm⁻¹ region. This band is a composite of the O-H stretching from the phenolic group and the symmetric/asymmetric N-H stretching from the amino group. The broadening is a direct result of intermolecular hydrogen bonding.[7]

-

C-H Stretching: Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[6][7]

-

C=C Aromatic Ring Stretching: Medium to strong absorptions in the 1500-1620 cm⁻¹ region are characteristic of the benzene ring skeletal vibrations.[6]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations that are unique to the molecule.

-

C-O Stretching: A strong band around 1200-1260 cm⁻¹ is indicative of the phenolic C-O bond.[6]

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ range can be attributed to the C-N stretching of the aromatic amine.

-

C-F Stretching: A strong, characteristic absorption for the C-F bond is expected in the 1000-1100 cm⁻¹ region.

-

C-H Out-of-Plane Bending: Bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.[6]

-

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 3200 - 3500 | O-H and N-H Stretch | Strong, Broad |

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium |

| 1500 - 1620 | Aromatic C=C Stretch | Medium to Strong |

| 1200 - 1260 | Phenolic C-O Stretch | Strong |

| 1000 - 1100 | C-F Stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) from the final sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[7]

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.[9][10] For a molecule like this compound, Electron Ionization (EI) is a common method.

Analysis of the Mass Spectrum:

-

Molecular Ion (M⁺): The initial ionization process removes an electron to form the molecular ion.[9] For C₇H₈FNO, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 141.

-

Fragmentation Pattern: The molecular ion is energetically unstable and will break apart into smaller, more stable charged fragments and neutral radicals.[9] The introduction of a fluorine atom is expected to significantly influence the fragmentation pathways.[11] Key predicted fragmentations include:

-

Loss of •CH₃ (m/z 126): A common fragmentation is the loss of the methyl radical, leading to a stable ion at [M-15]⁺.

-

Loss of CO (m/z 113): Phenolic compounds often undergo rearrangement and lose a neutral carbon monoxide molecule, resulting in a peak at [M-28]⁺.[11]

-

Loss of HCN (m/z 114): Aromatic amines can eliminate hydrogen cyanide, giving a fragment at [M-27]⁺.[11]

-

Table 5: Predicted Key Ions in the EI Mass Spectrum

| m/z | Proposed Ion/Fragment | Neutral Loss |

|---|---|---|

| 141 | [C₇H₈FNO]⁺ | Molecular Ion (M⁺) |

| 126 | [C₆H₅FNO]⁺ | •CH₃ |

| 113 | [C₆H₈FN]⁺ | CO |

| 114 | [C₆H₇FO]⁺ | HCN |

Predicted Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for this compound under electron ionization.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS

For volatile and thermally stable compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250°C.

-

Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of 280-300°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400.

-

Interface Temperature: Set the GC-MS interface temperature to ~280°C to prevent condensation.

-

-

Data Analysis: Analyze the resulting chromatogram to find the retention time of the compound and examine the corresponding mass spectrum to identify the molecular ion and key fragment ions.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework and atomic connectivity, confirming the substitution pattern on the aromatic ring. IR spectroscopy validates the presence of the critical -OH, -NH₂, and C-F functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight via the molecular ion peak and supports the proposed structure through predictable fragmentation patterns. Together, these spectroscopic data points form a unique "fingerprint" for the molecule, providing researchers and drug development professionals with the necessary tools for confident identification and quality control.

References

- BenchChem. (2025).

- J-Stage. (n.d.). Vapor-Phase Fourier-Transform Infrared Spectra of Some Substituted Phenol and Substituted Phenyl Ether Compounds. J-Stage.

- Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Phenol. Retrieved from Doc Brown's Advanced Organic Chemistry.

- ResearchGate. (n.d.). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.

- AGH University of Krakow Journals. (n.d.). FTIR method in studies of the resol-type phenol resin structure. AGH University of Krakow Journals.

- Chemsrc. (2025). This compound | CAS#:133788-81-5. Chemsrc.

- Chemguide. (n.d.).

- Wikipedia. (n.d.).

- SpectraBase. (n.d.). 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- PubChem. (2025). 2-Amino-4-fluorophenol.

- Chemistry LibreTexts. (2023).

- The Royal Society of Chemistry. (2014). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry.

- Doc Brown's Chemistry. (n.d.). Mass Spectrum of Phenol. Retrieved from Doc Brown's Advanced Organic Chemistry.

- SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO.

- ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.

- University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- The Automated Topology Builder. (n.d.). 2-Amino-4-fluorophenol | C6H6FNO | MD Topology | NMR | X-Ray.

- University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table.

- PubChem. (2026). 2-Amino-4-methylphenol.

- Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol 97%. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol General description. Sigma-Aldrich.

- Thermo Fisher Scientific. (n.d.). 2-Amino-4-methylphenol, 98%. Thermo Scientific Alfa Aesar.

- NIST. (n.d.). Phenol, 2-methyl-. NIST WebBook.

- ChemicalBook. (n.d.). 4-Amino-2-methylphenol(2835-96-3) 13C NMR spectrum. ChemicalBook.

- NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR.

Sources

- 1. This compound | CAS#:133788-81-5 | Chemsrc [chemsrc.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 4-Amino-2-methylphenol(2835-96-3) 13C NMR spectrum [chemicalbook.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. journals.agh.edu.pl [journals.agh.edu.pl]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility and Stability of 2-Amino-4-fluoro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the solubility and stability of 2-Amino-4-fluoro-6-methylphenol, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of public data on this specific compound, this document furnishes a blend of theoretical understanding derived from analogous structures and, crucially, robust, field-proven experimental protocols for determining these critical parameters. This guide is designed to empower researchers to generate reliable data, ensuring the seamless integration of this compound into drug development pipelines.

Compound Profile: this compound

This compound is a substituted aminophenol with a molecular structure that presents unique physicochemical characteristics relevant to its application in medicinal chemistry. Understanding these foundational properties is the first step in predicting its behavior in various experimental and manufacturing settings.

| Property | Value | Source |

| CAS Number | 133788-81-5 | [1] |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.59 | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 105.2 ± 27.3 °C | [1] |

The presence of an amino group, a hydroxyl group, a fluorine atom, and a methyl group on the aromatic ring all contribute to the molecule's polarity, hydrogen bonding capacity, and overall reactivity. The LogP value of 1.59 suggests a moderate lipophilicity, which will influence its solubility in both aqueous and organic media.

Solubility Profile: Theoretical Insights and Experimental Determination

Predicted Solubility Behavior

-

Aqueous Solubility: The presence of both an acidic phenol group and a basic amino group means that the aqueous solubility of this compound will be highly dependent on the pH of the solution.[2] At its isoelectric point, the molecule will exist predominantly as a zwitterion, likely exhibiting its lowest aqueous solubility. In acidic conditions (low pH), the amino group will be protonated, forming a more soluble salt.[2] Conversely, in basic conditions (high pH), the phenolic hydroxyl group will be deprotonated, also leading to increased solubility.

-

Organic Solubility: Due to its aromatic nature and the presence of the methyl group, this compound is expected to be soluble in a range of organic solvents.[2] Its solubility will be highest in polar aprotic solvents that can engage in hydrogen bonding, and in polar protic solvents.

Table of Predicted Qualitative Solubility in Common Solvents:

| Solvent | Polarity | Type | Predicted Solubility | Rationale |

| Water | High | Protic | pH-dependent | Presence of acidic and basic functional groups.[2] |

| Methanol | High | Protic | Soluble | Capable of hydrogen bonding with the solute. |

| Ethanol | High | Protic | Soluble | Similar to methanol. |

| Acetone | Medium | Aprotic | Soluble | Can act as a hydrogen bond acceptor.[2] |

| Acetonitrile | Medium | Aprotic | Moderately Soluble | Polar aprotic nature. |

| Dichloromethane | Low | Aprotic | Sparingly Soluble | Lower polarity may limit interaction. |

| Toluene | Low | Aprotic | Sparingly Soluble | Non-polar nature offers poor interaction. |

| Hexane | Very Low | Aprotic | Insoluble | Significant polarity mismatch. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., purified water at various pH values, methanol, ethanol, acetone). The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Prepare a calibration curve using standards of this compound of known concentrations.

-

Calculate the concentration of the compound in the original filtered sample, and express the solubility in appropriate units (e.g., mg/mL).

-

Stability Profile: Forced Degradation and Pathway Elucidation

Assessing the chemical stability of a pharmaceutical intermediate is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products that may arise during manufacturing or storage. Forced degradation, or stress testing, is a powerful tool to achieve this.

Predicted Stability and Degradation Pathways

The this compound molecule possesses functional groups that are susceptible to degradation under certain conditions:

-

Oxidation: The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored quinone-imine or polymeric species. The presence of the electron-donating amino and hydroxyl groups on the aromatic ring makes it particularly prone to oxidative degradation.

-

Photodegradation: Aromatic compounds, especially those with heteroatom substituents, can be susceptible to degradation upon exposure to UV or visible light.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially lead to degradation.

-

Thermal Degradation: The stability of the compound at elevated temperatures should be assessed to understand its behavior during processes like drying.

The fluorine substituent is expected to enhance the overall stability of the aromatic ring, potentially making it more resistant to certain degradation pathways compared to its non-fluorinated analog.

Experimental Protocol for Forced Degradation Studies

The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines to systematically evaluate the stability of this compound and identify its potential degradation products.

Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies on this compound.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Neutral Hydrolysis: Dilute the stock solution with purified water and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80-100 °C).

-

Photostability: Expose a solution of the compound to UV and visible light in a photostability chamber, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic hydrolysis samples before analysis.

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control to identify any new peaks corresponding to degradation products.

-

Determine the percentage of degradation of the parent compound.

-

Attempt to identify the structure of the major degradation products using LC-MS.

-

Perform a mass balance analysis to account for the parent compound and all degradation products.

-

Recommended Stress Conditions Summary:

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 N HCl | 60-80 °C | Up to 7 days |

| Base Hydrolysis | 0.1 N NaOH | 60-80 °C | Up to 7 days |

| Neutral Hydrolysis | Water | 60-80 °C | Up to 7 days |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal (Solid) | Dry Heat | 80-100 °C | Up to 7 days |

| Thermal (Solution) | Dry Heat | 60-80 °C | Up to 7 days |

| Photolytic | ICH Q1B conditions | Controlled | As per guideline |

Conclusion

While publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By combining theoretical predictions based on its chemical structure with detailed, industry-standard experimental protocols, researchers and drug development professionals can confidently generate the necessary data to support its use in their programs. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results, ultimately accelerating the path from laboratory to clinical application.

References

-

Chemsrc. This compound | CAS#:133788-81-5. [Link]

-

Solubility of Things. 2-Amino-4-methylphenol. [Link]

- World Health Organization. Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-third report. Geneva: World Health Organization; 2009 (WHO Technical Report Series, No. 953).

-

European Medicines Agency. Stability testing of existing active substances and related finished products. 2013. [Link]

- International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.

-

PubChem. 2-Amino-4-methylphenol. [Link]

Sources

A Technical Safety Guide to 2-Amino-4-fluoro-6-methylphenol: Properties, Hazards, and Handling Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety properties of 2-Amino-4-fluoro-6-methylphenol (CAS No. 133788-81-5). As a substituted aminophenol, this compound and its analogs are frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, field-proven perspective on safe handling, risk mitigation, and emergency preparedness, grounded in the principles of chemical causality and laboratory best practices.

Chemical and Physical Profile

This compound is an aromatic organic compound containing amino, fluoro, methyl, and hydroxyl functional groups. These groups dictate its chemical reactivity, physical properties, and toxicological profile. Understanding this profile is the first step in a thorough risk assessment.

Diagram 1: Chemical Structure and Identifiers

Caption: Key identifiers for this compound.

The physical properties of this compound are indicative of a solid organic substance with moderate thermal stability. Its relatively high boiling and flash points suggest it is not highly volatile under standard laboratory conditions, but appropriate precautions are still necessary, especially during heating.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | [3] |

| Flash Point | 105.2 ± 27.3 °C | [3] |

| Appearance | Solid (inferred from analogs) |[4] |

Hazard Evaluation and Toxicological Profile

A definitive, officially registered GHS classification for this compound (CAS 133788-81-5) is not consistently available across major regulatory databases. This is common for specialized research chemicals. Therefore, a precautionary approach is mandated. By analyzing structurally similar compounds, we can project a reliable hazard profile. The primary analogs for this assessment are 2-Amino-4-fluorophenol (lacking the methyl group) and 2-Amino-4-methylphenol (lacking the fluoro group). The combination of functional groups in the target molecule suggests it will share the hazardous properties of these precursors.

Table 2: Projected GHS Hazard Classification Based on Structural Analogs

| Hazard Class | GHS Category | Hazard Statement | Primary Analog Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5][7][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][5][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[4][5][7] |

Expert Analysis of Projected Hazards:

-

Acute Oral Toxicity (H302): The aminophenol scaffold is known to exhibit systemic toxicity upon ingestion. Researchers must never use mouth pipetting and should wash hands thoroughly after handling, even with gloves, to prevent accidental ingestion.[9]

-

Skin and Eye Irritation (H315 & H319): Phenolic compounds are often corrosive or irritating to tissues. Direct contact with the skin can cause redness and inflammation, while eye contact can lead to serious damage.[7] This necessitates the use of robust Personal Protective Equipment (PPE).

-

Respiratory Irritation (H335): Fine powders of this compound, if aerosolized, can irritate the mucous membranes of the respiratory tract.[7] All weighing and transfer operations must be conducted within a certified chemical fume hood to prevent inhalation.

There is no available data regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this specific compound.[4][7] In the absence of such data, and in line with best practices for drug development research, it is prudent to handle this chemical as a substance with unknown long-term health effects and to minimize exposure at all times.

Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol relies on a multi-layered defense system, prioritizing engineering controls, supplemented by administrative procedures and mandatory PPE.

3.1. Engineering and Administrative Controls

-

Primary Containment: All work involving solid or dissolved this compound must be performed in a properly functioning chemical fume hood to contain dust and vapors.[9]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.

-

Access Control: Areas where this chemical is stored or used should be clearly marked, and access should be restricted to trained personnel.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are located in immediate proximity to the workstation.[9]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7][9]

-

Skin Protection: Wear a flame-retardant laboratory coat and chemically resistant gloves (nitrile or neoprene are generally suitable, but glove compatibility should be verified).[10]

-

Respiratory Protection: Under normal use in a fume hood, no respiratory protection is needed.[9] If engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges should be used.[8]

Diagram 2: Standard Laboratory Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

3.3. Storage and Incompatibility

-

Storage Conditions: Keep containers tightly sealed and store in a cool, dry, and well-ventilated location.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][8] Phenols can react exothermically with these substances. The amino group can also react with strong acids. This compound may be sensitive to prolonged air exposure.[8]

Emergency Response Procedures

Rapid and correct response during an incident is critical to minimizing harm. All personnel must be familiar with these procedures.

Table 3: First-Aid and Emergency Measures

| Incident Type | Response Protocol | Source(s) |

|---|---|---|

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [7][9][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. | [7][9][10] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][9][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately. | [9][10] |

| Fire | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool containers. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. | [7][9] |

| Accidental Spill | Evacuate the area. Wear full PPE. Avoid generating dust. Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal. Clean the spill area thoroughly. |[6][7] |

Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[7]

Diagram 3: Emergency Response Decision Logic

Caption: A decision-making flowchart for responding to laboratory incidents.

References

-

This compound | CAS#:133788-81-5 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

2-Amino-4-methylphenol | CAS#:95-84-1 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]

-

GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved January 14, 2026, from [Link]

-

This compound hydrochloride - AbacipharmTech. (n.d.). Retrieved January 14, 2026, from [Link]

-

Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014, November 27). Australian Government Department of Health. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

- CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol - Google Patents. (n.d.).

-

Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. (2021, June 18). RSC Publishing. Retrieved January 14, 2026, from [Link]

-

Synthesis of 3-amino-4-methylphenol - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 2-氨基-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS#:133788-81-5 | Chemsrc [chemsrc.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

A Researcher's Guide to Sourcing and Utilizing 2-Amino-4-fluoro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the substituted phenol, 2-Amino-4-fluoro-6-methylphenol, with a focus on its commercial availability, procurement strategies, and practical considerations for its use in a research and development setting. As a specialized chemical intermediate, understanding its supply landscape is critical for project planning and execution in synthetic and medicinal chemistry.

Compound Profile: this compound

This compound (CAS No. 133788-81-5) is a fluorinated aromatic compound featuring amino, hydroxyl, and methyl functional groups.[1] This unique substitution pattern makes it a valuable building block for synthesizing more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability and binding affinity.

Key Physicochemical Properties:

-

Molecular Formula: C₇H₈FNO[1]

-

Appearance: Typically a solid powder.

-

General Applications: Serves as a key intermediate in organic synthesis, particularly for creating libraries of compounds for screening in drug discovery programs. Its structural analogues, such as 2-amino-4-methylphenol, have been used in the synthesis of functionalized spiropyran derivatives and other complex heterocyclic systems.

Commercial Availability and Procurement Strategy

The commercial availability of this compound is primarily limited to specialized chemical suppliers catering to the research and development sector. It is not a bulk-produced chemical and is often synthesized on demand. Researchers should anticipate lead times and plan procurement accordingly.

Supplier Overview:

| Supplier | Catalog No. | Purity | Available Quantities | Stock Status/Lead Time |

| CoolPharm | KH-34295 | 95.00% | 250mg, 1g, 5g | In stock for smaller quantities; inquiry for 5g.[2] |

| Apollo Scientific | PC500315 | 95% | Inquire | Out of Stock (UK & US).[3] |

| Dayang Chem | N/A | 98.0% | 100g, 1kg, 100kg, 1000kg | Inquiry required.[1] |

| Shanghai Nianxing | N/A | 97.0% | Inquire | ~10 Days.[1] |

| Parchem | N/A | Inquire | Inquire | Inquiry required.[4] |

Note: The hydrochloride salt form (CAS 1588440-98-5) is also available from suppliers like BLD Pharm and Amadis Chemical.[5][6][7] This may be an alternative starting material depending on the planned reaction scheme.

Procurement Workflow:

Given the specialized nature of this compound, a systematic approach to procurement is recommended. The process typically involves identifying potential suppliers, requesting quotes, and verifying quality upon receipt.

Caption: Procurement and Quality Control Workflow for Specialized Chemicals.

Experimental Protocol: Quality Control and Application

Trustworthiness in research outcomes begins with verifying the integrity of starting materials. Upon receiving a shipment of this compound, it is imperative to perform in-house quality control.

A. Protocol: Identity and Purity Verification

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of the received compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for Nuclear Magnetic Resonance (NMR) analysis.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The expected spectrum should show distinct signals corresponding to the aromatic protons, the methyl group protons, and exchangeable protons from the amine (NH₂) and hydroxyl (OH) groups. The integration of these signals should correspond to the number of protons in the molecule.

-

¹⁹F NMR Spectroscopy: Acquire a fluorine NMR spectrum. A single resonance is expected, confirming the presence of the fluorine atom.

-

Mass Spectrometry (MS): Prepare a dilute solution and analyze via Electrospray Ionization (ESI) or another suitable ionization method. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 142.06 or [M-H]⁻ at m/z 140.05.

-

Purity Assessment (HPLC): Use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) to determine the purity. The chromatogram should ideally show a single major peak.

B. Exemplary Synthetic Application: N-Acetylation

A fundamental reaction to protect the amino group for subsequent transformations is N-acetylation.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution and stir.

-

Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.1 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-acetylated product.

This protocol provides a foundational step for utilizing this compound as a precursor in a multi-step synthesis, demonstrating a practical application in a drug development context.

References

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). Amadis Chemical Company Limited (Page 160). Retrieved from [Link]

-

Coolpharm. (n.d.). This compound. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-fluorophenol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. This compound | CAS#:133788-81-5 | Chemsrc [chemsrc.com]

- 2. products-search [coolpharm.com]

- 3. Fluorinated Primaryamines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 4. parchem.com [parchem.com]

- 5. 1588440-98-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. This compound hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. namiki-s.co.jp [namiki-s.co.jp]

An In-depth Technical Guide to the Properties of 2-Amino-4-fluoro-6-methylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the hydrochloride salt of 2-Amino-4-fluoro-6-methylphenol, a substituted aminophenol derivative of interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a plausible synthetic route, and detailed analytical characterization methods. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively handle, characterize, and utilize this compound in their research endeavors.

Introduction

Substituted aminophenols are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals. The introduction of a fluorine atom into such structures can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity. This compound hydrochloride presents as a stable, water-soluble form of its free base, making it amenable to a variety of experimental conditions. This guide aims to provide a detailed exposition of its properties, grounded in established chemical principles and analytical techniques.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound hydrochloride.

Chemical Structure and Identifiers

The structure of this compound hydrochloride is characterized by a phenol ring substituted with an amino group, a fluorine atom, and a methyl group, with the amino group protonated to form the hydrochloride salt.

Diagram 1: Chemical Structure of this compound Hydrochloride

Caption: Structure of this compound Hydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound hydrochloride |

| CAS Number | 1588440-98-5 |

| Molecular Formula | C₇H₉ClFNO |

| Molecular Weight | 177.6 g/mol |

| Canonical SMILES | CC1=CC(F)=CC(N)=C1O.Cl |

Physicochemical Data

The physicochemical properties of this compound hydrochloride are summarized in the table below. It is important to note that while some data is available for the free base, specific experimental values for the hydrochloride salt are not widely published. The data for the hydrochloride salt of the closely related 4-aminophenol are included for comparative purposes.

Table 2: Physicochemical Properties

| Property | Value (this compound free base) | Representative Value (4-Aminophenol hydrochloride) |

| Appearance | Not specified | White to slightly pink crystalline powder[1] |

| Melting Point | Not available | 306 °C (decomposes)[2] |

| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | Not applicable |

| Density | 1.3 ± 0.1 g/cm³ | 1.26 g/cm³[1] |

| Solubility | Not specified | Readily soluble in water; soluble in alcohol[1][2] |

| pKa | Not available | Not available |